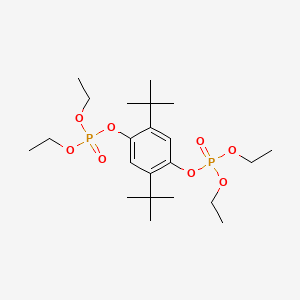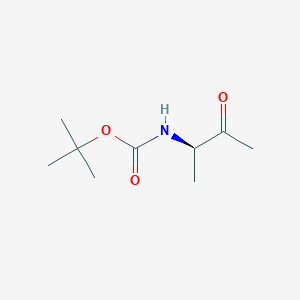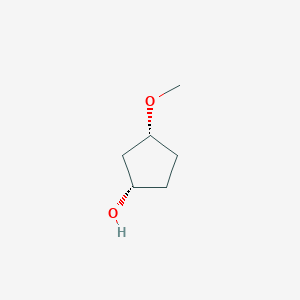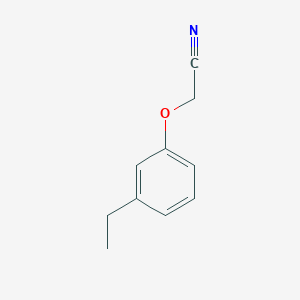
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride (MPPPAH) is a synthetic compound of the pyrrolidine family that is widely used in scientific research. It has a wide range of applications, including as an agonist of the serotonin 5-HT2A receptor, an inhibitor of the enzyme monoamine oxidase (MAO), and as a stimulant of the central nervous system (CNS). MPPPAH has also been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders.
Scientific Research Applications
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has a wide range of scientific research applications. It has been used to study the effects of serotonin on the cardiovascular system, as well as to investigate the effects of serotonin on the development of psychiatric disorders. It has also been used to study the effects of serotonin on learning and memory, as well as to investigate the effects of serotonin on the regulation of mood, appetite, and sleep. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has been used to study the effects of serotonin on drug addiction, as well as to investigate the effects of serotonin on anxiety and depression.
Mechanism Of Action
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride acts as an agonist of the serotonin 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of a wide range of physiological functions, including mood, appetite, and sleep. Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride binds to the 5-HT2A receptor and activates it, resulting in the release of serotonin. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of serotonin. By inhibiting MAO, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride increases the amount of serotonin in the brain and increases its effects.
Biochemical and Physiological Effects
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, resulting in increased levels of mood, appetite, and sleep. Additionally, it has been shown to increase levels of dopamine in the brain, resulting in increased levels of motivation and pleasure. Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride has also been shown to reduce levels of the stress hormone cortisol, resulting in decreased levels of anxiety and depression.
Advantages And Limitations For Lab Experiments
The main advantage of using Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride in lab experiments is that it is a synthetic compound that is easy to synthesize and is relatively stable. Additionally, it is an agonist of the serotonin 5-HT2A receptor and an inhibitor of the enzyme monoamine oxidase, which makes it a useful tool for studying the effects of serotonin on a wide range of physiological processes. However, there are some limitations to using Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride in lab experiments. It is a relatively new compound, and there is still much to be learned about its potential side effects and long-term effects. Additionally, Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is a synthetic compound, and it is not found in nature, which means that it cannot be used to study the effects of natural serotonin.
Future Directions
The potential future directions for research on Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride are numerous. Further research could be conducted on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on the development of psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on learning and memory, as well as on the effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on drug addiction. Additionally, further research could be conducted on the long-term effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride on the brain, as well as on the potential side effects of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride. Finally, further research could be conducted on the potential therapeutic uses of Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride, such as for the treatment of depression and anxiety.
Synthesis Methods
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride is synthesized from 1-phenyl-3-pyrrolidin-1-yl-propane, which is an alkyl amine. The compound is then treated with hydrochloric acid to form Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of between 0°C and 20°C. The reaction is usually complete within one hour.
properties
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDHYHPAOFRND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(1-phenyl-3-pyrrolidin-1-yl-propyl)-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Bromo-2,4-dichlorobenzo[d]thiazole](/img/structure/B6324830.png)

